molecular formula C19H15F3N2O3S B12155136 (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12155136
M. Wt: 408.4 g/mol
InChI Key: USNIRJKTUJYVRC-YBEGLDIGSA-N
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Description

(2Z,5Z)-5-(2,5-Dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a benzylidene moiety substituted with two methoxy groups at the 2- and 5-positions and an imino group bearing a 2-(trifluoromethyl)phenyl substituent. Thiazolidinones are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure is characterized by a conjugated system involving the thiazolidinone core, which facilitates π-π interactions and hydrogen bonding, critical for biological target binding. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituents on the benzylidene ring modulate electronic effects and solubility .

Properties

Molecular Formula

C19H15F3N2O3S

Molecular Weight

408.4 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15F3N2O3S/c1-26-12-7-8-15(27-2)11(9-12)10-16-17(25)24-18(28-16)23-14-6-4-3-5-13(14)19(20,21)22/h3-10H,1-2H3,(H,23,24,25)/b16-10-

InChI Key

USNIRJKTUJYVRC-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-(trifluoromethyl)aniline to form an imine intermediate. This intermediate then undergoes cyclization with a thiazolidinone precursor under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions typical of thiazolidinones, influenced by its imine and benzylidene substituents:

2.1 Imine Formation

  • Mechanism : The [2-(trifluoromethyl)phenyl]imino group forms via condensation between the thiazolidinone amine and a trifluoromethyl-substituted benzaldehyde. This step is critical for introducing the trifluoromethyl moiety.

2.2 Benzylidene Group Reactivity

  • Mechanism : The benzylidene moiety (2,5-dimethoxybenzylidene) participates in Michael addition or nucleophilic substitution , depending on the reagent. For example, hydride donors (e.g., NaBH₄) may reduce the exocyclic double bond .

2.3 Thiazolidinone Core Reactivity

  • Mechanism : The thiazolidinone ring undergoes hydrolysis (under acidic/basic conditions) to form thiolactones or thiols, which can participate in subsequent reactions like alkylation or acylation.

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

Reaction Type Reagents Conditions Product
Imine Hydrolysis HCl/H₂O, heatReflux in aqueous HClAminothiazolidinone derivative + trifluoromethylbenzaldehyde
Benzylidene Reduction NaBH₄, THFRoom temperatureSaturated benzylidene-thiazolidinone derivative
Thiazolidinone Hydrolysis NaOH, ethanolRefluxThiolactone + ammonium salts
Alkylation Methyl iodide, K₂CO₃DMF, room temperatureN-Alkylated thiazolidinone derivative

Structural Modifications

Modifications to the compound’s structure (e.g., trifluoromethyl substitution, benzylidene group variation) significantly influence its reactivity and biological activity:

  • Trifluoromethyl Substitution : Enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in reactions like Michael addition.

  • Benzylidene Group : Directs regioselectivity in nucleophilic attacks due to its electron-withdrawing nature.

Analytical and Spectral Data

While specific spectral data (NMR, IR) for this compound are not provided in the sources, general trends for thiazolidinones include:

  • IR : Peaks for C=O (1700–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C stretching (600–800 cm⁻¹).

  • NMR : Upfield shifts for methoxy groups (δ 3.5–3.8 ppm) and deshielded protons on the benzylidene moiety (δ 6.8–7.5 ppm).

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be represented by its molecular formula C20H19F3N2O3SC_{20}H_{19}F_{3}N_{2}O_{3}S. It features a thiazolidinone ring system that is substituted with a dimethoxybenzylidene group and a trifluoromethylphenyl imine moiety. This unique structure contributes to its potential pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and the inhibition of tumor growth.

  • Case Study : A study published in Cancer Letters demonstrated that derivatives of thiazolidinone exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antidiabetic Properties

Thiazolidinones, including this compound, have been investigated for their antidiabetic effects. They may enhance insulin sensitivity and reduce blood glucose levels.

  • Case Study : A recent publication explored the synthesis of thiazolidinone derivatives and their evaluation as potential antidiabetic agents. The compounds showed promising results in lowering glucose levels in diabetic models .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. Thiazolidinones are known to possess broad-spectrum antimicrobial activity.

  • Case Study : Research indicated that certain thiazolidinone derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Future Directions in Research

Given its diverse applications, further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity can lead to the development of more potent derivatives.
  • In Vivo Studies : More comprehensive studies are needed to evaluate the efficacy and safety of this compound in animal models before clinical trials.
  • Combination Therapies : Investigating the potential of this compound in combination with other therapeutic agents could enhance its efficacy against cancer and diabetes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 7k) and rigid conjugated systems contribute to high melting points (>300°C), as seen in compounds 7i–7m . In contrast, compounds with hydroxy or methoxy substituents (e.g., III) exhibit lower melting points (143–145°C), likely due to increased solubility .
  • Synthetic Yields : The presence of methoxy or methyl groups (e.g., 7i) typically results in higher yields (85%) compared to nitro-substituted analogs (78%), possibly due to steric or electronic effects during cyclization .

Spectroscopic Comparisons

Table 2: IR and NMR Data for Selected Compounds

Compound Name IR νmax (C=O, cm⁻¹) ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Reference
Target Compound ~1690–1700* Aromatic H: ~6.8–7.9; =CH: ~7.9 C=O: ~168–193; CF₃: ~120–125 -
(Z)-5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one (3c) 1693 =CH: 7.90 (s); Ar–H: 7.50–7.72 (d) C=O: 168.4; C=S: 193.6
(2Z,5Z)-5-(4-Methoxybenzylidene)-2-(4-acetylphenylimino)thiazolidin-4-one (7j) 1685 OCH₃: 3.82 (s); =CH: 7.65 (s) C=O: 167.2; C=N: 152.1
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (I) 1700 OH: 10.20 (s); =CH: 7.90 (s) C=O: 167.2; C–OH: 162.1

Key Observations :

  • C=O Stretching: The target compound’s carbonyl stretch (~1690–1700 cm⁻¹) aligns with analogs like 3c and 7j, confirming the thiazolidinone core .
  • Aromatic and Imine Protons : The =CH proton in the benzylidene moiety appears as a singlet near δ 7.90 ppm across analogs, while methoxy groups (e.g., in 7j) resonate at δ 3.82 ppm .

Table 3: Antimicrobial and Anticancer Activities

Compound Name MIC₅₀ (μg/mL) Cancer Cell Line Inhibition (%) Reference
Target Compound N/A N/A -
(Z)-5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one (3c) 16–32 N/A
(2Z,5Z)-5-(4-Nitrobenzylidene)-2-(4-acetylphenylimino)thiazolidin-4-one (7k) N/A 72 (MCF-7)
(Z)-2-((5-(4-Nitrobenzylidene)-4-oxothiazol-2-yl)amino) substituted acid 8–16 68 (HeLa)

Key Observations :

  • Antimicrobial Activity : Electron-withdrawing substituents (e.g., nitro in 7k) enhance antimicrobial potency, with MIC₅₀ values as low as 8–16 μg/mL .
  • Anticancer Activity : The 4-nitrobenzylidene derivative (7k) shows 72% inhibition against MCF-7 breast cancer cells, attributed to increased electrophilicity and DNA intercalation .

Biological Activity

The compound (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are a class of heterocyclic compounds known for their significant role in medicinal chemistry. They exhibit a wide range of biological activities due to their ability to be modified at various positions on the thiazolidin ring. Common therapeutic applications include:

  • Antioxidant Activity
  • Anticancer Activity
  • Anti-inflammatory Properties
  • Antidiabetic Effects
  • Antimicrobial Action

Antioxidant Activity

Thiazolidin-4-one derivatives have shown promising antioxidant properties. Studies indicate that modifications in the structure can enhance their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, compounds with specific substituents at the 4-position have demonstrated increased antioxidant activity in various assays, such as DPPH and ABTS assays .

Anticancer Activity

Research highlights the anticancer potential of thiazolidin-4-one derivatives. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For example, certain derivatives exhibited IC50 values as low as 0.31 µM against HT-29 colorectal cancer cells, indicating potent anticancer activity .

Anti-inflammatory Effects

Thiazolidin-4-ones have been reported to exhibit anti-inflammatory properties by modulating key signaling pathways. They can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation in various models .

Antidiabetic Properties

The thiazolidinone scaffold is also associated with antidiabetic effects through activation of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds derived from this scaffold are being explored as potential therapeutic agents for managing diabetes .

Antimicrobial Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives possess significant antimicrobial activity against a range of pathogens, including bacteria and fungi. For example, some compounds showed minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various thiazolidinone derivatives on cancer cell lines, revealing that specific modifications can lead to enhanced potency against certain types of cancer.
  • In Vivo Studies : In vivo models have been used to evaluate the anti-inflammatory effects of these compounds, showing reduced edema and inflammation markers in treated animals compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural modifications. The position and nature of substituents can enhance or diminish their efficacy:

Substituent PositionEffect on Activity
2-positionModulates antioxidant activity
3-positionInfluences anticancer potency
5-positionAffects anti-inflammatory action

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one?

Methodological Answer: The compound can be synthesized via a multi-step condensation process:

Core Thiazolidinone Formation : Start with 2-thioxothiazolidin-4-one as the precursor.

Benzylidene Incorporation : Condense with 2,5-dimethoxybenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/methanol) to introduce the dimethoxybenzylidene moiety.

Imine Functionalization : React with 2-(trifluoromethyl)aniline to form the imino group at position 2 of the thiazolidinone ring.

  • Key Conditions : Reflux in glacial acetic acid or ethanol, monitored by TLC (20% ethyl acetate/hexane). Purify via recrystallization (ethanol) or column chromatography .

Q. Q2. How is the stereochemistry (Z,Z-configuration) of the benzylidene and imino groups confirmed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of protons in the Z-configuration. For example, coupling between the benzylidene aromatic protons and the thiazolidinone ring protons .
    • 13C NMR : Chemical shifts of carbonyl carbons (C=O and C=N) are sensitive to conjugation effects, aiding in stereochemical assignment .
  • X-ray Crystallography : Definitive confirmation via single-crystal diffraction, if crystallizable .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) basis sets.
    • Analyze frontier molecular orbitals (HOMO-LUMO) to predict charge transfer interactions and reactivity sites.
    • Simulate IR and NMR spectra for comparison with experimental data to validate structural accuracy .
  • Applications : Predict binding affinity to biological targets (e.g., enzymes) via molecular docking studies, focusing on the trifluoromethylphenyl and dimethoxybenzylidene groups as key pharmacophores .

Q. Q4. How to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

  • Experimental Design :
    • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer studies).
    • Solubility Optimization : Address poor aqueous solubility (common with trifluoromethyl groups) using DMSO/PBS co-solvents ≤0.1% to avoid cytotoxicity artifacts .
    • Dose-Response Curves : Perform triplicate measurements with nonlinear regression analysis (GraphPad Prism) to calculate reliable IC₅₀ values .
  • Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance across replicates .

Q. Q5. What strategies are effective for modifying the thiazolidinone core to enhance metabolic stability without losing activity?

Methodological Answer:

  • Structural Modifications :
    • Electron-Withdrawing Groups : Introduce fluorine or trifluoromethyl substituents on the phenylimino group to resist oxidative metabolism .
    • Methoxy Group Positioning : Adjust the 2,5-dimethoxybenzylidene substituents to balance lipophilicity and solubility (ClogP ~3.5) .
  • In Vitro Assays :
    • Microsomal Stability : Incubate with rat liver microsomes (RLM) and measure half-life (t₁/₂) via LC-MS. Aim for t₁/₂ > 60 minutes .

Q. Q6. How to address discrepancies in UV-Vis spectra due to solvent polarity?

Methodological Answer:

  • Solvent Screening : Test in solvents of varying polarity (e.g., hexane, ethanol, DMSO) to identify λₘₐₓ shifts.
  • TD-DFT Calculations : Simulate solvent effects using the Polarizable Continuum Model (PCM) to correlate experimental and theoretical spectra .

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